
4,7-Dichloro-3-iodoquinoline
Overview
Description
4,7-Dichloro-3-iodoquinoline is a halogenated quinoline derivative characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-iodoquinoline typically involves halogenation reactions of quinoline derivatives. One common method is the direct chlorination and iodination of quinoline using chlorine and iodine gases or their respective halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions, often employing continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 4 and 7 exhibit differential reactivity in NAS due to electronic and steric factors.
Key Reactions:
-
Mechanistic Insight : The C4-Cl undergoes substitution more readily than C7-Cl due to reduced steric hindrance and favorable resonance stabilization of the transition state .
Cross-Coupling Reactions
The C3-iodo substituent participates in palladium-catalyzed couplings, enabling diversification of the quinoline scaffold.
Suzuki-Miyaura Coupling:
Boronic Ester | Catalyst/Conditions | Product | Yield | Source |
---|---|---|---|---|
Aryl-Bpin | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 3-Aryl-4,7-dichloroquinoline | 60–85% |
-
Scope : Electron-rich and electron-poor aryl boronic esters are tolerated, with yields inversely correlated to steric bulk .
Ullmann-Type Coupling:
Amine | Conditions | Product | Yield | Source |
---|---|---|---|---|
Indole derivatives | CuI, K₂CO₃, DMF, 120°C | Indoloquinoline hybrids | 45–68% |
Radical-Mediated Transformations
The iodine atom facilitates radical-involved reactions under oxidative conditions:
Iodo-Displacement via Radical Pathways:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
TBHP (8 equiv), AgNO₃ (20 mol%), MeCN, 80°C | 3-Hydroxyquinoline derivatives | 65–82% |
-
Mechanism : AgNO₃ and TBHP generate iodine radicals (*I), inducing C–I bond cleavage and subsequent hydroxylation .
Cyclization and Heterocycle Formation
The compound serves as a precursor to fused polycyclic systems:
Comparative Reactivity of Structural Analogs
The reactivity of this compound differs significantly from related halogenated quinolines:
Compound | Key Feature | Reactivity Difference | Source |
---|---|---|---|
4,6-Dichloro-3-iodoquinoline | Cl at C6 | Reduced NAS activity at C4 due to steric clash | |
4-Chloro-6-iodoquinoline | I at C6 | Preferential coupling at C6 over C3 |
Scientific Research Applications
Synthesis of 4,7-Dichloro-3-iodoquinoline
The synthesis of this compound typically involves a multi-step process starting from simpler quinoline derivatives. For instance, a common method includes the iodination of 7-chloroquinolin-4-ol followed by chlorination to yield the desired compound. The overall yield can be quite high, often exceeding 70% in well-optimized conditions .
Antimalarial Activity
One of the prominent applications of this compound is in the development of antimalarial agents. Structural analogs of this compound have shown potent activity against Plasmodium falciparum, particularly resistant strains. For example, studies have demonstrated that compounds derived from 4(1H)-quinolone frameworks exhibit low nanomolar IC50 values against these strains, indicating their effectiveness as potential treatments for malaria .
Cancer Therapeutics
Research has also highlighted the role of this compound in cancer therapy. It has been investigated for its ability to downregulate KRAS, a key oncogene involved in many cancers. Compounds that stabilize G-quadruplex structures related to KRAS have shown promise in reducing tumor growth in preclinical models . This suggests that derivatives of this compound could serve as valuable tools in targeted cancer therapies.
Case Studies and Research Findings
- Antimalarial Studies : In a study involving ELQ compounds (which are structurally related to this compound), researchers found that certain derivatives exhibited exceptional selectivity against P. falciparum's mitochondrial electron transport chain. This selectivity was linked to structural modifications that enhanced metabolic stability and reduced cross-resistance with existing antimalarials like atovaquone .
- Cancer Research : A recent investigation into indoloquinoline derivatives showed that compounds similar to this compound effectively inhibited KRAS promoter activity in pancreatic cancer cell lines harboring mutant KRAS proteins. The results indicated a significant reduction in luciferase activity, suggesting potential for these compounds in therapeutic applications targeting KRAS-driven cancers .
Data Tables
Mechanism of Action
The mechanism by which 4,7-dichloro-3-iodoquinoline exerts its effects depends on its specific application. For instance, in antimalarial applications, the compound may interfere with the life cycle of the malaria parasite by inhibiting key enzymes or disrupting cellular processes. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins.
Comparison with Similar Compounds
4-Chloroquinoline
7-Iodoquinoline
4,7-Dichloroquinoline
3-Iodoquinoline
Biological Activity
4,7-Dichloro-3-iodoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a halogenated quinoline derivative characterized by the presence of two chlorine atoms and one iodine atom on the quinoline ring. This unique structure contributes to its biological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing quinoline moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit the growth of various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
This compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent years. Studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of 20.1 nM.
- KB-V1 (Oral Cancer) : An IC50 value of 14 nM was recorded, indicating potent activity against this cell line.
- Mechanism of Action : The mechanism is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence and position of halogen substituents on the quinoline ring. Studies have shown that increased lipophilicity and electron-withdrawing properties enhance antiviral and anticancer activities .
Table 2: Structure-Activity Relationship Insights
Substituent Position | Type | Effect on Activity |
---|---|---|
4 | Chlorine | Increased cytotoxicity |
3 | Iodine | Enhanced selectivity for cancer cells |
7 | Chlorine | Improved antimicrobial efficacy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,7-dichloro-3-iodoquinoline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions. A classical approach is the Conrad-Limpach synthesis , starting with m-chloroaniline and ethyl ethoxymethylenemalonate to form a quinoline backbone . Subsequent iodination at the 3-position requires precise control of temperature and stoichiometry. Chlorination steps often employ phosphorus oxychloride (POCl₃) , with reaction times and excess reagent ratios critical for achieving >90% purity . Variations in starting materials (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) may introduce decarboxylation intermediates, necessitating optimization of hydrolysis and chlorination conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for protons at C2 (δ ~8.9 ppm) and C8 (δ ~7.5 ppm) confirm regioselective substitution. Iodine’s electron-withdrawing effect deshields adjacent carbons (C3: δ ~140 ppm in ¹³C NMR) .
- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 349 [M]⁺ (C₉H₄Cl₂IN⁺) and fragments at m/z 214 (loss of I and Cl) validate structural integrity .
- IR spectroscopy : Absorbance bands at 750–780 cm⁻¹ (C-Cl stretch) and 590–610 cm⁻¹ (C-I stretch) confirm halogenation .
Q. How can researchers assess the sublimation thermodynamics of this compound for purification or crystallization studies?
The sublimation enthalpy (ΔsubH°) of structurally similar 4,7-dichloroquinoline is 89.5 ± 2.3 kJ/mol , measured via differential scanning calorimetry (DSC) . For this compound, researchers should adjust for iodine’s higher molecular weight and polarizability, which may increase sublimation temperatures. Thermogravimetric analysis (TGA) under reduced pressure (e.g., 0.01 mmHg) is recommended to optimize conditions for single-crystal growth .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound, particularly in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., C3-iodo vs. C4-chloro reactivity) often stem from ligand selection and solvent effects . For example:
- Pd(PPh₃)₄ in THF may favor iodine displacement, while Pd(dppf)Cl₂ in DMF activates chloro groups .
- Steric hindrance from the 3-iodo substituent can suppress reactivity at C7-Cl. Kinetic studies using in situ ¹⁹F NMR (with fluorinated arylboronic acids) are advised to map competitive pathways .
Q. How can isotopic labeling (e.g., ¹⁴C or ¹²⁵I) be integrated into this compound for tracer studies in drug metabolism research?
Radiolabeling at C3 requires halogen-exchange reactions using Na¹²⁵I under Ullmann conditions (CuI, 150°C) . For ¹⁴C labeling, start with [2-¹⁴C]-malonic acid in the Conrad-Limpach synthesis to incorporate ¹⁴C at C2, enabling precise tracking of metabolic cleavage . Purification via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) ensures radiochemical purity >98% .
Q. What computational methods are effective for modeling the electronic effects of this compound in ligand-protein docking studies?
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal iodine’s strong σ-hole electrostatic potential , enhancing halogen bonding with protein residues (e.g., carbonyl oxygens) . Molecular dynamics (MD) simulations using AMBER force fields can predict binding affinities, but parameterization of iodine’s van der Waals radius (2.10 Å) is critical for accuracy .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in melting point data across literature sources?
Reported melting points for this compound vary (e.g., 180–185°C) due to polymorphism or residual solvents. Standardize measurements via DSC at 10°C/min under nitrogen. Cross-validate with powder XRD to identify crystalline phases .
Q. What protocols mitigate decomposition during long-term storage of this compound?
Store under argon at −20°C in amber vials. Decomposition via C-I bond cleavage is minimized by adding stabilizers (e.g., 0.1% BHT) and avoiding UV exposure . Monthly HPLC checks (C18 column, 254 nm) detect degradation products like 7-chloro-3-iodoquinoline-4-ol .
Properties
IUPAC Name |
4,7-dichloro-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQJSFUVCSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500467 | |
Record name | 4,7-Dichloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70237-22-8 | |
Record name | 4,7-Dichloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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